molecular formula C15H10BrClN2O3 B3657231 (E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide

(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Cat. No.: B3657231
M. Wt: 381.61 g/mol
InChI Key: SQHQDVQVDSHFBJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are compounds containing a carbon-carbon double bond conjugated with an amide group. This particular compound features a bromophenyl group and a chloronitrophenyl group, making it a molecule of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromoaniline and 4-chloro-3-nitrobenzaldehyde.

    Formation of Enamine: The 3-bromoaniline reacts with the 4-chloro-3-nitrobenzaldehyde under basic conditions to form an enamine intermediate.

    Amidation: The enamine intermediate is then subjected to amidation, usually with an acyl chloride or anhydride, to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features could be explored for activity against various biological targets.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide: Lacks the nitro group, which may affect its reactivity and applications.

    (E)-N-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-enamide: Lacks the chlorine atom, which may influence its chemical behavior.

    (E)-N-(3-chlorophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide: Substitutes bromine with chlorine, potentially altering its properties.

Uniqueness

(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is unique due to the presence of both bromine and chlorine atoms along with a nitro group

Properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O3/c16-11-2-1-3-12(9-11)18-15(20)7-5-10-4-6-13(17)14(8-10)19(21)22/h1-9H,(H,18,20)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHQDVQVDSHFBJ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.